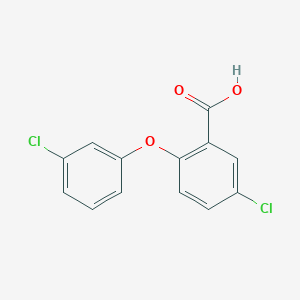

![molecular formula C17H13Cl2N3O3S B2541526 3,5-二氯-N'-[2-(1H-吡咯-1-基)苯甲酰]苯磺酰肼 CAS No. 478063-16-0](/img/structure/B2541526.png)

3,5-二氯-N'-[2-(1H-吡咯-1-基)苯甲酰]苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" is a derivative of benzenesulfonamide with potential biological activity. The presence of a pyrrole moiety and the dichloro substitution on the benzene ring suggest that this compound could be of interest in medicinal chemistry, particularly in the development of anticancer or anti-inflammatory agents. The structure of the compound indicates that it may interact with various biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with a pyrrol-1-yl group attached to a dihydropyridine ring, which is further linked to a benzamide or benzenesulfonamide moiety, have been synthesized for their potential anticancer properties . The synthesis involves the formation of an aminating agent followed by a reaction with substituted benzoyl chloride or benzenesulfonyl chloride to produce stable imino ylides, which are then reduced to yield the target compounds. Although the exact synthesis of "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" is not detailed, similar synthetic strategies could be employed, with appropriate modifications to introduce the dichloro groups and the hydrazide functionality.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant electronic effects due to the dichloro substitution, which could influence its binding affinity to biological targets. The pyrrole ring is a common motif in many biologically active compounds and can participate in hydrogen bonding and π-π interactions. The benzenesulfonamide moiety is a well-known pharmacophore in carbonic anhydrase inhibitors and could confer similar properties to this compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfonamide group is typically stable under physiological conditions, but the hydrazide functionality could potentially undergo condensation reactions with carbonyl compounds. The pyrrole ring could also engage in electrophilic substitution reactions, especially at positions not substituted by the benzoyl group. The dichloro groups could be susceptible to nucleophilic aromatic substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" would be influenced by its molecular structure. The presence of chloro groups would likely increase the compound's lipophilicity, potentially affecting its solubility and permeability. The compound's melting point, boiling point, and stability would depend on the intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, dictated by the functional groups present. The electronic properties of the compound, such as its dipole moment and electronic distribution, would be key factors in its interaction with biological targets.

科学研究应用

合成与表征

相关化合物的化学合成涉及多个步骤,包括特定前体的反应以获得具有潜在生物活性的新型衍生物。例如,Elgemeie 等人(2017 年)描述了新型 5-苯甲酰-N-取代-氨基和 5-苯甲酰-N-磺酰氨基-4-烷基硫烷基-2-吡啶酮的合成,展示了这些化合物对各种反应物产生不同衍生物的反应性。这些新产品使用核磁共振 (NMR)、红外 (IR) 光谱、质谱和元素分析等技术进行表征,突出了了解其结构和性质的综合方法 (Elgemeie 等人,2017 年)。

抗菌活性

许多研究集中在与 3,5-二氯-N'-[2-(1H-吡咯-1-基)苯甲酰]苯磺酰肼相关的化合物的抗菌特性上。合成的化合物针对各种病原体评估其抗菌和抗真菌活性。例如,El-Meguid 等人(2014 年)构建了含有 4-(5-苯甲酰-苯并咪唑-2) 部分的新化合物,该部分结合到不同的氨基酸和磺酰胺和/或吡咯类似物中。这些化合物对革兰氏阳性和革兰氏阴性细菌以及真菌表现出显着的有效性,展示了这些衍生物在抗菌应用中的潜力 (El-Meguid,2014 年)。

抗癌评估

与 3,5-二氯-N'-[2-(1H-吡咯-1-基)苯甲酰]苯磺酰肼在结构上相关的化合物的抗癌特性也是研究的主题。Mansour 等人(2021 年)合成了酰肼衍生物并评估了它们对人乳腺癌细胞系的细胞毒作用。他们的研究说明了这些化合物作为抗癌剂的潜力,某些衍生物在细胞毒性测定中显示出有希望的结果。分子对接实验进一步支持了这些化合物对乳腺癌细胞的潜力 (Mansour 等人,2021 年)。

分子对接和体外筛选

Flefel 等人(2018 年)讨论了新型吡啶和稠合吡啶衍生物的合成,重点介绍了它们针对特定靶蛋白的计算机分子对接筛选。这种方法提供了对配体在靶蛋白上的结合能的见解,说明了化合物在分子水平上的潜在相互作用和活性。此类研究对于了解这些化合物的生物活性和其潜在治疗应用至关重要 (Flefel 等人,2018 年)。

属性

IUPAC Name |

N'-(3,5-dichlorophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c18-12-9-13(19)11-14(10-12)26(24,25)21-20-17(23)15-5-1-2-6-16(15)22-7-3-4-8-22/h1-11,21H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKFDWSMFZMNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)

![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)

![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)